6-Desamino 6-Chloro Etravirine-13C3
CAS No.: 1246818-40-5
Cat. No.: VC0030902
Molecular Formula: C20H13BrClN5O
Molecular Weight: 457.689
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1246818-40-5 |
---|---|
Molecular Formula | C20H13BrClN5O |
Molecular Weight | 457.689 |
IUPAC Name | 4-[5-bromo-6-chloro-2-(4-cyanoanilino)(4,5,6-13C3)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
Standard InChI | InChI=1S/C20H13BrClN5O/c1-11-7-14(10-24)8-12(2)17(11)28-19-16(21)18(22)26-20(27-19)25-15-5-3-13(9-23)4-6-15/h3-8H,1-2H3,(H,25,26,27)/i16+1,18+1,19+1 |
Standard InChI Key | ODWHQRYHASBLKO-WTZVUXPESA-N |
SMILES | CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
6-Desamino 6-Chloro Etravirine-13C3 is an isotopically labeled derivative of a key Etravirine intermediate. Its primary chemical identifiers establish its precise identity in scientific literature and chemical databases. The compound is officially registered with CAS number 1246818-40-5, while its unlabeled parent compound carries CAS number 269055-76-7 . The compound is also known by its synonym 4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl-benzonitrile-13C3, which describes its structural components in detail . Its IUPAC name is 4-[5-bromo-6-chloro-2-(4-cyanoanilino)(4,5,6-13C3)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile, providing a systematic description of its molecular architecture.
Structural Properties
The molecular formula of 6-Desamino 6-Chloro Etravirine-13C3 is C17^13C3H13BrClN5O, indicating that three carbon atoms are isotopically labeled with carbon-13 . This stable isotope labeling creates a distinctive mass signature without altering the chemical behavior of the molecule. The compound has a molecular weight of 457.69 g/mol . Its structure features a pyrimidine core with specific substitutions, including a bromo group, a chloro group, and a cyanophenyl amino group. The carbon-13 labeling specifically occurs at positions 4, 5, and 6 of the pyrimidine ring.
The structural representation can be precisely defined using the SMILES notation: Cc1cc(cc(C)c1O[13c]2nc(Nc3ccc(cc3)C#N)n13c[13c]2Br)C#N . This notation encodes the complete connectivity and stereochemistry of the molecule, with the [13c] specifically denoting the carbon-13 labeled positions. Physically, the compound appears as a white solid , making it suitable for precise weighing and handling in laboratory settings.
Physical and Chemical Properties
Physical Characteristics
Analytical Applications
Role as a Reference Standard
6-Desamino 6-Chloro Etravirine-13C3 serves primarily as a reference material in analytical chemistry. Its stable isotope labeling makes it an ideal internal standard for quantitative analyses. The specific carbon-13 labeling creates a mass difference that is easily detectable by mass spectrometry while maintaining virtually identical chemical behavior to the unlabeled compound. This property enables precise quantification of the unlabeled compound in complex matrices, such as biological samples or pharmaceutical formulations.
Mass Spectrometry Applications
In mass spectrometry, the carbon-13 labeled compound generates distinct mass spectral peaks compared to its unlabeled counterpart. This mass shift allows scientists to differentiate between endogenous and exogenous sources of the compound in analytical samples. The compound is particularly valuable in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of etravirine and its metabolites in biological matrices. The mass difference created by the three carbon-13 atoms is sufficient to avoid spectral overlap while maintaining similar chromatographic behavior.
NMR Spectroscopy Utilization
In nuclear magnetic resonance (NMR) spectroscopy, 6-Desamino 6-Chloro Etravirine-13C3 provides unique analytical advantages. The carbon-13 labeled positions generate enhanced signals in 13C-NMR experiments, facilitating structural elucidation and metabolite identification studies. These enhanced signals can be particularly useful for tracking specific carbon atoms through chemical transformations or metabolic pathways.
Synthesis and Manufacturing Considerations
Synthetic Pathways
Relationship to Etravirine
Role as an Intermediate
6-Desamino 6-Chloro Etravirine-13C3 is described as "an intermediate in the production of labelled Etravirine" . This indicates its role in the synthetic pathway leading to isotopically labeled Etravirine, which is an important antiretroviral medication used in HIV treatment. The strategic isotopic labeling of this intermediate enables the production of Etravirine-13C3, which maintains the labeling pattern in the final drug substance.
Structural Relationship to Etravirine
Structurally, 6-Desamino 6-Chloro Etravirine-13C3 differs from Etravirine in several key aspects. While Etravirine has the molecular formula C20H15BrN6O and a molecular weight of 435.28 g/mol , the 6-Desamino 6-Chloro derivative features a chloro substitution instead of an amino group at the 6-position of the pyrimidine ring, resulting in a different molecular formula (C17^13C3H13BrClN5O) and molecular weight (457.69 g/mol) . This structural modification, combined with the isotopic labeling, creates a distinct chemical entity that retains sufficient similarity to serve as a useful reference for Etravirine analysis.
Comparative Data Table
The following table compares key properties of 6-Desamino 6-Chloro Etravirine-13C3 with related compounds:
Property | 6-Desamino 6-Chloro Etravirine-13C3 | Etravirine | 6-Desamino 6-Chloro Etravirine |
---|---|---|---|
CAS Number | 1246818-40-5 | Not specified in sources | 269055-76-7 |
Molecular Formula | C17^13C3H13BrClN5O | C20H15BrN6O | C20H13BrClN5O |
Molecular Weight | 457.69 | 435.28 | 439.31 |
Isotopic Labeling | Three 13C atoms | None | None |
Function | Reference standard/intermediate | Antiretroviral drug | Intermediate/impurity |
Research and Analytical Methodology
Pharmacokinetic Studies
6-Desamino 6-Chloro Etravirine-13C3 serves as a valuable tool in pharmacokinetic studies to trace the metabolic pathways of etravirine. The stable isotope labeling allows researchers to track the fate of specific carbon atoms throughout metabolic transformations. This capability is particularly important for understanding drug metabolism, which can directly impact efficacy, safety, and dosing strategies for antiretroviral medications like Etravirine.
Quality Control Applications
6-Desamino 6-Chloro Etravirine-13C3 represents a sophisticated tool in pharmaceutical research and analytical chemistry. Its stable isotope labeling creates distinctive analytical properties while maintaining chemical behavior similar to the unlabeled compound. As an intermediate in the production of labeled Etravirine and a reference standard for analytical methods, it contributes significantly to the development and quality control of antiretroviral medications.
The compound's specific labeling pattern, with three carbon-13 atoms in strategic positions, enables precise tracking in metabolic studies and quantitative analyses. This capability enhances our understanding of drug metabolism and supports the development of improved therapeutic strategies for HIV treatment. While technical information on this specialized compound is somewhat limited in public databases, its continued use in pharmaceutical research underscores its importance in advancing medical science and drug development.
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